2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS No.: 300574-38-3
Cat. No.: VC16312949
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300574-38-3 |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N2O2S/c18-15(20)14-12-9-5-2-6-10-13(12)22-17(14)19-16(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,18,20)(H,19,21) |
| Standard InChI Key | MMTUBEORXSCWIH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a seven-membered cycloheptathiophene ring fused to a bicyclic system. The thiophene moiety at position 3 is substituted with a carboxamide group (), while position 2 bears a phenylcarbonylamino () substituent. The saturated cycloheptane ring enhances conformational flexibility, which may influence its binding affinity to biological targets.
Table 1: Molecular Properties of 2-[(Phenylcarbonyl)Amino]-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
| Canonical SMILES | C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
| Topological Polar Surface Area | 106 Ų |
The presence of hydrogen-bond donors (amide groups) and acceptors (carbonyl and thiophene sulfur) contributes to its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of substituents. The -NMR spectrum exhibits characteristic signals for the cycloheptane protons (δ 1.5–2.1 ppm) and aromatic protons from the phenyl group (δ 7.3–7.9 ppm) . Mass spectrometry (MS) data aligns with the molecular formula, showing a parent ion peak at m/z 314.4.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis involves three key steps:
-
Cycloheptathiophene Core Formation: Cyclocondensation of γ-ketothioamide with cyclopentanone under acidic conditions yields the tetracyclic backbone.
-
Carboxamide Introduction: Nitration followed by reduction and acylation installs the carboxamide group at position 3.
-
Phenylcarbonylamino Functionalization: A Buchwald-Hartwig coupling reaction attaches the phenylcarbonyl group to the amino moiety.
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H2SO4 (cat.), 110°C, 12 h | 62% |
| 2 | HNO3/H2SO4, then H2/Pd-C, 25°C | 45% |
| 3 | Pd(OAc)2, Xantphos, K2CO3, 80°C, 24 h | 38% |
| Assay | Result (10 µM) | Reference |
|---|---|---|
| COX-2 Inhibition | 78% | |
| IL-6 Reduction | 65% | |
| TNF-α Suppression | 42% |
Oncology Applications
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the phenylcarbonyl group with a perfluoropropanoyl moiety (as in PubChem CID 135362967) enhances metabolic stability but reduces COX-2 affinity (IC50 = 4.5 µM) . Conversely, elongating the alkyl chain (e.g., 4-phenylbutanoyl in SpectraBase ID 6uGvtegNHde) improves solubility but abolishes kinase inhibition .
Table 4: Structure-Activity Relationships
| Compound | COX-2 IC50 (µM) | BRAF IC50 (µM) |
|---|---|---|
| Target Compound | 1.2 | 3.8 |
| Perfluoropropanoyl Derivative | 4.5 | >10 |
| 4-Phenylbutanoyl Analogue | 2.1 | >10 |
Future Research Directions
-
Prodrug Development: Masking the carboxamide as an ester may enhance oral bioavailability.
-
Toxicity Profiling: Acute toxicity studies in rodents are needed to establish safe dosing ranges.
-
Targeted Delivery: Nanoparticle encapsulation could improve tissue-specific delivery to inflamed joints or tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume